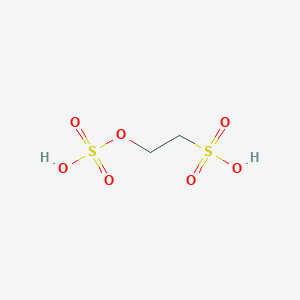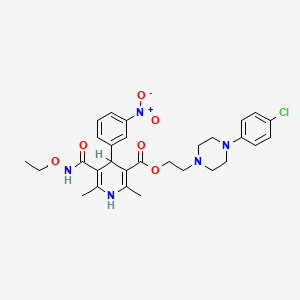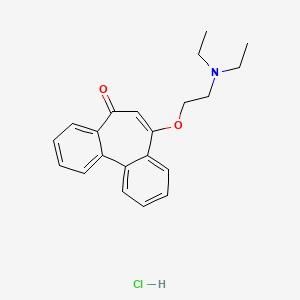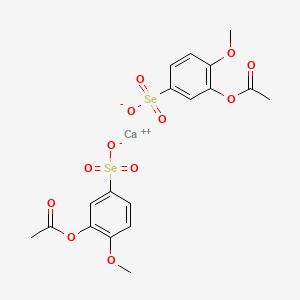
6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- is a complex organic compound belonging to the class of pyridazino carbazoles This compound is characterized by its unique structure, which includes a pyridazine ring fused to a carbazole moiety, with ethoxy and ethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a pyranoindole derivative reacts with electron-deficient acetylenic dienophiles . This reaction is followed by further functional group modifications to introduce the ethoxy and ethyl substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The specific conditions and methods can vary depending on the desired purity and application of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in cancer research.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- involves its interaction with specific molecular targets. These interactions can influence various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Ethyl-6-methyl-1H,2H,3H,4H,6H-pyridazino(4,5-b)carbazole-1,4-dione
- 1,5-Dimethyl-6H-pyridazino(4,5-b)carbazole
Uniqueness
6H-Pyridazino(4,5-b)carbazole, 1,4-diethoxy-5-ethyl- is unique due to its specific substituents and the resulting properties
Propiedades
Número CAS |
126854-09-9 |
|---|---|
Fórmula molecular |
C20H21N3O2 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1,4-diethoxy-5-ethyl-3H-pyridazino[4,5-b]carbazole |
InChI |
InChI=1S/C20H21N3O2/c1-4-12-17-15(19(24-5-2)22-23-20(17)25-6-3)11-14-13-9-7-8-10-16(13)21-18(12)14/h7-11,23H,4-6H2,1-3H3 |
Clave InChI |
KDSSQNNNMDFRSS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=C3C=CC=CC3=N2)C=C4C1=C(NN=C4OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-(3,12,14-Trihydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[A]phenanthren-17-YL)-5H-furan-2-one](/img/structure/B12736783.png)





